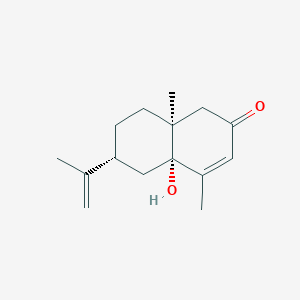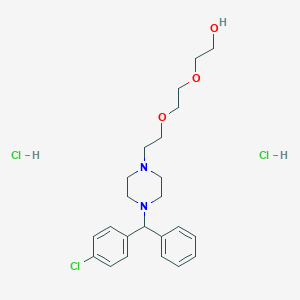
beta-Rotunol
概要
説明
Synthesis Analysis
The synthesis of Beta-Rotunol has been approached through various methods, aiming to replicate the natural compound's structure and characteristics. A pivotal study demonstrated the synthesis of Beta- and Alpha-Rotunols, revising the structure of a related metabolite, indicating the complexity and the depth of research required to synthesize these compounds accurately (Murai, Ono, Abiko, & Masamune, 1982). Another approach involved starting from santonin to achieve the synthesis of (+)-Anhydro-beta-rotunol along with diastereomers of 6,11-spirovetivadiene, showcasing the versatility in synthetic methods (Blay et al., 2004).
科学的研究の応用
Synthesis and Structural Analysis :
- Murai, Ono, Abiko, and Masamune (1982) describe the synthesis of β- and α-rotunols, revising the structure of a stress metabolite “1-keto-α-cyperone” isolated from tobacco (Murai, Ono, Abiko, & Masamune, 1982).
- Hiking, Aota, Kuwano, and Takemoto (1971) isolated α-rotunol and β-rotunol from nutgrass, determining their structures through spectral properties and chemical transformations (Hiking, Aota, Kuwano, & Takemoto, 1971).
- Blay et al. (2004) achieved the synthesis of (+)-anhydro-beta-rotunol and its diastereomers from santonin, outlining the key steps in this process (Blay et al., 2004).
Antifungal and Anti-inflammatory Properties :
- Harris and Dennis (1976) tested the antifungal activity of post-infectional metabolites, including anhydro-β-rotunol, against various potato pathogens. These compounds exhibited significant antifungal activity, although the presence of organic nutrients decreased their effectiveness in some cases (Harris & Dennis, 1976).
- Chen et al. (2013) isolated compounds, including (+)-anhydro-β-rotunol, from the roots of Solanum erianthum, demonstrating their anti-inflammatory activity in cell-based assays (Chen et al., 2013).
Safety and Hazards
Beta-Rotunol is a controlled substance and not for sale in certain territories . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .
作用機序
Target of Action
Beta-Rotunol is a natural product of Cyperus, Cyperaceae . It primarily targets the IL-10 pathway and inhibits the production of cyclooxygenase-2 . The IL-10 pathway plays a crucial role in controlling inflammation in the body, while cyclooxygenase-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
This compound interacts with its targets by inhibiting the IL-10 pathway and the production of cyclooxygenase-2 . This inhibition results in the suppression of inflammation and the growth of cancer cells .
Biochemical Pathways
It is known that it impacts the il-10 pathway and the production of cyclooxygenase-2 These pathways are involved in inflammation and cancer cell growth
Pharmacokinetics
It is known that the compound has a molecular weight of 2343 and a density of 1.073±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth . By targeting the IL-10 pathway and inhibiting the production of cyclooxygenase-2, this compound can suppress inflammation and inhibit the growth of cancer cells .
生化学分析
Biochemical Properties
Beta-Rotunol plays a crucial role in biochemical reactions, particularly in the inhibition of cancer cell growth. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and interleukin-10 (IL-10). This compound inhibits the production of COX-2, an enzyme involved in inflammation and cancer progression. Additionally, it targets the IL-10 pathway, which is known to play a role in immune response regulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of COX-2 leads to reduced inflammation and cancer cell proliferation. Furthermore, by targeting the IL-10 pathway, this compound can enhance the immune system’s ability to combat cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to and inhibits COX-2, thereby reducing the enzyme’s activity and subsequent production of pro-inflammatory molecules. Additionally, this compound’s interaction with the IL-10 pathway involves the inhibition of IL-10 production, which can enhance the immune response against cancer cells. These molecular interactions result in changes in gene expression that contribute to the compound’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable for up to two years when stored at the recommended temperature of 4°C and protected from light. Over time, this compound’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of COX-2 and modulation of the IL-10 pathway are key aspects of its metabolic interactions. These interactions can affect metabolic flux and metabolite levels, contributing to this compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and ensuring effective delivery to cancer cells .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target enzymes and pathways. Post-translational modifications and targeting signals may influence this compound’s localization, enhancing its ability to inhibit cancer cell growth and modulate immune responses .
特性
IUPAC Name |
(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLKCAWQQMJCA-SNPRPXQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the silicon-guided acid-promoted rearrangement in the synthesis of β-rotunol and its derivatives?
A1: This rearrangement, a key step in the synthesis outlined by researchers [], transforms a 1-trimethylsilyl-4,5-epoxyeudesmane derived from santonin into a spiro[4,5]decanediol. This spirocyclic compound serves as a crucial intermediate in the synthesis of various spirovetivane sesquiterpenes, including (+)-anhydro-β-rotunol, (-)-premnaspirodiene, and (-)-hinesene [].
Q2: What insights did the synthesis of β-rotunol derivatives provide about the structure of (-)-agarospirene?
A2: The synthesis of various diastereomers of 6,11-spirovetivadiene, achieved during the pursuit of β-rotunol and its derivatives, was instrumental in revising the structure of (-)-agarospirene []. Initially isolated from Scapania sp., (-)-agarospirene's structure was found to be incorrectly assigned. The synthetic work demonstrated that its structure is, in fact, identical to that of (-)-hinesene [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




